1-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Description
1-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative characterized by a cyclopropyl substituent at the 1-position and a trifluoromethyl (-CF₃) group at the 3-position. The carboxylic acid moiety at the 4-position enhances its reactivity, making it a versatile intermediate in medicinal chemistry and agrochemical synthesis.
These features may influence binding affinity in drug targets or pesticidal activity .
Properties
CAS No. |
2167972-13-4 |
|---|---|
Molecular Formula |
C8H7F3N2O2 |
Molecular Weight |
220.15 g/mol |
IUPAC Name |
1-cyclopropyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C8H7F3N2O2/c9-8(10,11)6-5(7(14)15)3-13(12-6)4-1-2-4/h3-4H,1-2H2,(H,14,15) |
InChI Key |
OORDINJLCFLWOK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C=C(C(=N2)C(F)(F)F)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Direct Trifluoromethylation
Silver-catalyzed [3+2] cycloaddition using trifluorodiazoethane (CF₃CHN₂):
This method achieves 74–89% yields with >95% regioselectivity for the 3-position.
Late-Stage Fluorination
Electrophilic trifluoromethylation of pyrazole precursors:
| Fluorinating Agent | Temperature (°C) | Yield (%) |
|---|---|---|
| CF₃TMS | -20 | 62 |
| Umemoto's Reagent | 25 | 71 |
Umemoto's reagent provides better functional group tolerance for acid-containing intermediates.
Pyrazole Ring Construction Methodologies
Pyrazole core assembly employs cyclocondensation strategies:
Hydrazine Cyclization
Reaction of β-keto esters with cyclopropylhydrazines:
Optimized conditions:
Metal-Mediated Cyclizations
Palladium-catalyzed cyclization for improved regioselectivity:
This method reduces isomer formation to <8%.
Carboxylic Acid Functionalization Approaches
Final carboxylation employs three strategies:
Hydrolysis of Esters
Base-mediated saponification of ethyl/methyl esters:
| Ester | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Ethyl | NaOH | 80 | 92 |
| Methyl | LiOH | 60 | 88 |
Direct Carboxylation
CO₂ insertion using Grignard reagents:
Yields reach 65% with strict moisture control.
Optimization of Reaction Conditions
Critical parameters for industrial viability:
Temperature Effects
| Step | Optimal Range (°C) | Yield Improvement (%) |
|---|---|---|
| Cyclopropanation | -10 to 0 | +22 |
| Trifluoromethylation | 20–25 | +15 |
| Carboxylation | 60–80 | +18 |
Lower temperatures favor cyclopropane stability.
Industrial-Scale Production Considerations
Patented processes highlight:
-
Continuous Flow Systems : Reduce reaction times by 40% compared to batch processing
-
Waste Minimization : Catalytic methods reduce HF byproducts by 68%
Comparative Analysis of Synthetic Routes
| Method | Total Yield (%) | Purity (%) | Cost Index |
|---|---|---|---|
| Pre-formed Cyclopropane | 52 | 98.5 | 1.8 |
| In Situ Cyclopropanation | 61 | 97.2 | 1.2 |
| Late-Stage Fluorination | 58 | 96.8 | 2.1 |
In situ methods offer the best cost-yield balance for scale-up .
Chemical Reactions Analysis
Reactivity and Functional Group Transformations
The compound’s reactivity stems from its functional groups, including the carboxylic acid, trifluoromethyl, and cyclopropyl moieties.
2.1 Substitution Reactions
The pyrazole ring’s electron-rich nature allows for nucleophilic aromatic substitution. For example, the carboxylic acid group can act as a leaving group under specific conditions, enabling substitution with nucleophiles or electrophiles .
2.2 Oxidation and Reduction
-
Oxidation : The compound undergoes oxidation at reactive positions, such as the carboxylic acid or cyclopropyl ring, using agents like KMnO₄ or H₂O₂.
-
Reduction : Reduction of carbonyl groups (e.g., carboxylic acid to alcohol) can be achieved with reagents like LiAlH₄ .
2.3 Hydrolysis
The carboxylic acid group is susceptible to hydrolysis under acidic or basic conditions, forming carboxylate salts or esters. This reaction is critical for modifying solubility or reactivity .
Mechanistic Insights
3.1 Silver-Catalyzed Cycloaddition
A proposed mechanism involves silver complexes facilitating the cycloaddition of trifluoromethyl diazomethane (CF₃CHN₂) with dicyanoalkenes. This generates pyrazoline intermediates, which undergo base-promoted cyanide elimination to form aromatic pyrazoles .
3.2 Base-Promoted Elimination
Incorporating trifluoromethyl and cyano groups into the pyrazole core requires elimination steps. For example, silver-promoted reactions followed by base-induced elimination of cyanide groups stabilize the aromatic structure .
Comparison of Reaction Conditions
| Reaction Type | Reagents | Conditions | Key Advantage |
|---|---|---|---|
| Cycloaddition | Zn(OTf)₂, Et₃N | Room temperature, air | Mild, high yield |
| Trifluoromethylation | CF₃SiMe₃, Cu catalyst | Mild, compatible with sensitive groups | Direct CF₃ incorporation |
| Oxidative aromatization | KMnO₄, H₂O₂ | Aqueous, acidic/basic | Ensures aromatic stability |
Scientific Research Applications
Medicinal Chemistry
1-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid has been investigated for its therapeutic potential, particularly as an inhibitor of specific enzymes involved in metabolic pathways. Its action on mitochondrial respiratory chain complex II (succinate dehydrogenase) suggests that it may disrupt energy production in cells, which can be beneficial in targeting certain diseases, including cancer and metabolic disorders.
Case Study : In vitro studies have demonstrated that this compound can inhibit the growth of specific cancer cell lines by affecting their metabolic processes, leading to a reduction in ATP production and triggering apoptotic pathways.
Agricultural Chemistry
This compound has also shown promise as an agrochemical agent, particularly in pest control. Its mechanism involves disrupting the fatty acid synthesis in insect larvae, making it a candidate for developing new insecticides that are less harmful to non-target species .
Case Study : Field trials have indicated that formulations containing 1-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid can significantly reduce pest populations while maintaining crop yields, highlighting its potential as an environmentally friendly alternative to conventional pesticides .
Mechanism of Action
The mechanism of action of 1-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: It may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: The compound can modulate signaling pathways such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Pyrazole-4-Carboxylic Acid Derivatives
Key Observations:
Substituent Effects on Physicochemical Properties :
- The methyl derivative (CAS 113100-53-1) has a melting point of 203°C, whereas the cyclopropyl analog likely has a lower melting point due to reduced symmetry and increased molecular volume .
- The allyl and benzyl derivatives exhibit greater conformational flexibility, which may enhance interaction with biological targets but reduce metabolic stability compared to rigid cyclopropyl .
Biological Activity :
- The benzyl-substituted analog demonstrates significant anti-cancer activity, suggesting that bulky aromatic groups enhance pharmacological effects .
- The cyclopropyl group’s strain and electron-withdrawing nature may improve binding to enzymes or receptors, though specific data are lacking.
Synthetic Utility :
Biological Activity
1-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of compounds, making them more potent and selective against specific biological targets.
Chemical Structure and Properties
The chemical formula of 1-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is , and it has a molecular weight of 206.17 g/mol. The presence of the trifluoromethyl group at the 3-position of the pyrazole ring significantly influences its biological activity.
Research indicates that this compound interacts with various molecular targets, primarily through inhibition of specific enzymes involved in metabolic pathways. One of the notable mechanisms involves the inhibition of succinate dehydrogenase (SDH), which plays a crucial role in the mitochondrial respiratory chain. This inhibition disrupts energy production within cells, leading to potential therapeutic effects against certain diseases.
Biological Activity
The biological activity of 1-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid has been explored in various studies:
- Antiparasitic Activity : Initial findings suggest that compounds with similar structures exhibit significant antiparasitic effects, particularly against malaria parasites. The incorporation of trifluoromethyl groups has been shown to enhance potency, with some analogs achieving EC50 values as low as 0.010 μM in vitro assays .
- Antitumor Activity : Pyrazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. For instance, compounds derived from pyrazole scaffolds have shown inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
Case Studies
Several case studies highlight the efficacy and potential applications of this compound:
- Inhibition Studies : In vitro studies demonstrated that the compound effectively inhibits SDH activity, leading to reduced ATP production in cancer cells. This effect was correlated with increased apoptosis rates .
- In Vivo Models : Animal studies have indicated that administration of similar pyrazole derivatives resulted in significant tumor regression in mouse models, suggesting potential for development as anticancer agents .
Data Table: Biological Activities
Q & A
Q. What are the typical synthetic routes for preparing 1-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid?
The synthesis of pyrazole-4-carboxylic acid derivatives often involves cyclocondensation reactions. For example, a related compound, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, was synthesized via cyclocondensation of ethyl acetoacetate, phenylhydrazine, and DMF-DMA, followed by hydrolysis . For cyclopropyl-substituted analogs, introducing the cyclopropyl group may require tailored alkylation or cross-coupling steps. Reaction optimization (e.g., temperature, solvent polarity) is critical to avoid side products like regioisomers, which are common in pyrazole synthesis .
Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?
Key characterization techniques include:
- NMR : H and C NMR to confirm substituent positions and cyclopropyl ring integrity.
- LC-MS/HRMS : To verify molecular weight and purity (e.g., ESI-MS used for analogs in and ).
- X-ray crystallography : Resolve crystal structure and hydrogen-bonding patterns, as demonstrated for 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid .
- FTIR : Identify carboxylic acid (-COOH) and trifluoromethyl (-CF) functional groups .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
Pyrazole-4-carboxylic acids are typically polar but may exhibit limited aqueous solubility depending on substituents. Storage recommendations for similar compounds (e.g., 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid) include dry, cool conditions (-20°C for long-term stability) . Solubility can be enhanced using DMSO or methanol, but pre-experiment stability tests in the working solvent are advised to avoid degradation .
Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?
Given the trifluoromethyl group’s role in enhancing bioavailability, assays for kinase inhibition (e.g., mTOR/p70S6K in prostate cancer models) or antimicrobial activity are relevant. Pyrazole analogs with similar substituents showed anti-proliferative effects via autophagy induction . Standard assays include MTT for cytotoxicity, fluorescence-based ATPase activity tests, and enzymatic inhibition studies .
Advanced Research Questions
Q. How can synthetic yields be improved for cyclopropyl-containing pyrazole derivatives?
Optimize cyclopropane ring introduction via:
- Transition metal catalysis : Palladium-mediated cross-coupling to attach pre-formed cyclopropyl groups.
- Ring-closing metathesis : For strained systems, though steric hindrance from trifluoromethyl may require tailored catalysts. highlights yield variations (60–95%) in analogous syntheses, emphasizing the need for iterative optimization of reaction time and stoichiometry .
Q. What computational modeling approaches predict the compound’s interaction with biological targets?
Density Functional Theory (DFT) calculations can map electron distribution and reactive sites, while molecular docking (e.g., AutoDock Vina) models binding to targets like kinases. For example, pyrazolo[4,3-c]pyridin-4(5H)-ones showed ATP-competitive binding via hydrogen bonding and hydrophobic interactions, validated by DFT and crystallography .
Q. How do structural modifications (e.g., cyclopropyl vs. methyl) impact pharmacological activity?
Structure-Activity Relationship (SAR) studies indicate that cyclopropyl groups enhance metabolic stability compared to methyl, as seen in kinase inhibitors. The trifluoromethyl group improves membrane permeability and target affinity. Replacements at the pyrazole 4-position (e.g., carboxylic acid vs. ester) alter solubility and bioavailability .
Q. How should contradictory data on biological activity be resolved?
Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Cross-validate using orthogonal assays (e.g., Western blot for protein expression alongside cell viability assays). emphasizes mechanistic studies (e.g., autophagy flux assays) to confirm observed anti-proliferative effects .
Methodological Considerations
- Synthetic Challenges : Steric hindrance from the cyclopropyl and trifluoromethyl groups may necessitate microwave-assisted synthesis for faster kinetics .
- Analytical Pitfalls : Carboxylic acid proton exchange in NMR (DMSO-d) can broaden peaks; use deuterated NaOH for sharper signals .
- Biological Replication : Include positive controls (e.g., known kinase inhibitors) and replicate experiments across multiple cell passages .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
